
Rubidium hydrogen phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium hydrogen phthalate is a compound that belongs to the family of hydrogen phthalates, which are acid salts of phthalic acid. These compounds are known for their unique optical, piezoelectric, and elastic properties. This compound, in particular, is used in various scientific and industrial applications due to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium hydrogen phthalate can be synthesized through the reaction of rubidium hydroxide with phthalic acid. The reaction typically occurs in an aqueous solution, where rubidium hydroxide reacts with phthalic acid to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where rubidium hydroxide and phthalic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is purified through crystallization and filtration processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of rubidium.
Reduction: It can be reduced using suitable reducing agents to form rubidium metal.
Substitution: It can undergo substitution reactions where the hydrogen atom in the phthalate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Rubidium oxides.
Reduction: Rubidium metal.
Substitution: Substituted phthalate derivatives.
Applications De Recherche Scientifique
Rubidium hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological studies to understand the effects of rubidium ions on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of optical materials, piezoelectric devices, and as a catalyst in certain industrial processes.
Mécanisme D'action
Rubidium hydrogen phthalate can be compared with other hydrogen phthalates such as potassium hydrogen phthalate and thallium hydrogen phthalate. While all these compounds share similar structural features, this compound is unique due to its specific optical and piezoelectric properties. Potassium hydrogen phthalate is commonly used as a primary standard in acid-base titrations, while thallium hydrogen phthalate is known for its distinct Raman spectral properties.
Comparaison Avec Des Composés Similaires
- Potassium hydrogen phthalate
- Thallium hydrogen phthalate
- Sodium hydrogen phthalate
Rubidium hydrogen phthalate stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
33227-10-0 |
|---|---|
Formule moléculaire |
C8H5O4Rb |
Poids moléculaire |
250.59 g/mol |
Nom IUPAC |
2-carboxybenzoate;rubidium(1+) |
InChI |
InChI=1S/C8H6O4.Rb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clé InChI |
XESNEJYDNWIZHN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Rb+] |
Numéros CAS associés |
88-99-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




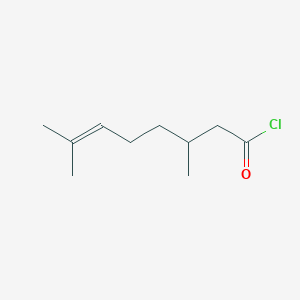
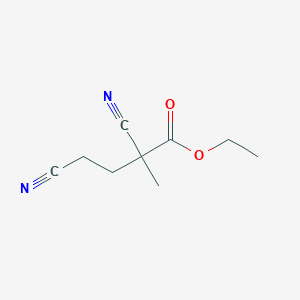
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
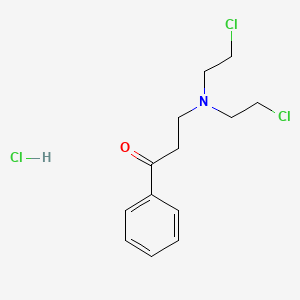

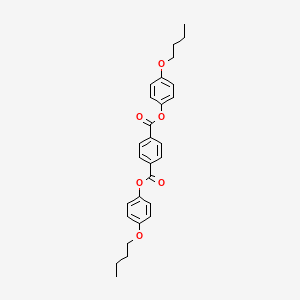
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
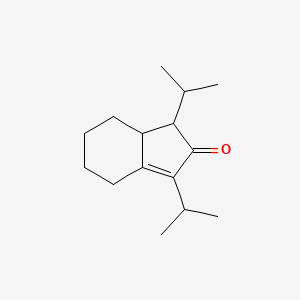

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)

